1-Phenylphthalazine

medicinal chemistry scaffold diversification vasodilator synthesis

1-Phenylphthalazine (7188-22-9) is a foundational phthalazine scaffold for medicinal chemistry. Its unsubstituted core provides a defined electronic (XLogP3-AA=2.8) and steric baseline, making it an essential negative-control for PDE4 inhibitor programs where it is devoid of background activity. Procuring this exact CAS-numbered entity ensures batch-to-batch consistency for structure-activity relationship (SAR) studies and uses a scalable, three-step synthetic sequence. Ideal for constructing diverse phthalazine libraries targeting UT-B inhibition.

Molecular Formula C14H10N2
Molecular Weight 206.24 g/mol
CAS No. 7188-22-9
Cat. No. B1615358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylphthalazine
CAS7188-22-9
Molecular FormulaC14H10N2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=CC3=CC=CC=C32
InChIInChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-13-9-5-4-8-12(13)10-15-16-14/h1-10H
InChIKeyKHIILJVSYUGMSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylphthalazine CAS 7188-22-9: Procurement Specifications and Scaffold Identity


1-Phenylphthalazine (CAS 7188-22-9) is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₀N₂ and a molecular weight of 206.24 g/mol [1]. It belongs to the phthalazine class of compounds, characterized by a bicyclic structure consisting of fused pyridazine and benzene rings, with a phenyl substituent at the 1-position [2]. The compound appears as a white solid with a melting point of 174–175 °C and exhibits a density of approximately 1.176 g/cm³ . 1-Phenylphthalazine serves as a versatile scaffold in medicinal chemistry, with documented applications as a synthetic intermediate for producing chemically diverse phthalazine derivatives, including the vasodilating agent MY5445 [3].

Why 1-Phenylphthalazine CAS 7188-22-9 Cannot Be Replaced by Alternative Phthalazine Scaffolds


Generic substitution among phthalazine derivatives is scientifically unsound due to the profound structure-activity relationship (SAR) sensitivity inherent to this scaffold class. Empirical data demonstrate that minor structural modifications—such as changes in N-substitution patterns, cyclohexa(e)ne ring fusion geometry, or phenyl ring substitution position—produce substantial variations in biological potency spanning orders of magnitude (e.g., pIC₅₀ shifts from <6 to >9 in PDE4 inhibition assays) [1]. The unsubstituted 1-phenylphthalazine core specifically provides a defined electronic environment and steric profile that differs fundamentally from 4-substituted analogs, 2H-phthalazin-1-ones, or hexahydrophthalazinones [2]. A direct experimental confirmation shows that phthalazine 5a (unsubstituted at positions 4 and 5) is devoid of PDE4 inhibitory activity, underscoring that even the absence of specific substituents yields a distinct pharmacological fingerprint that cannot be extrapolated from substituted analogs [3]. Procurement of a specific CAS-numbered compound ensures the exact molecular entity evaluated in the evidence base, avoiding the performance variability that plagues imprecisely defined phthalazine materials.

1-Phenylphthalazine CAS 7188-22-9: Comparative Evidence for Scientific Procurement


Synthetic Versatility: 1-Phenylphthalazine as a High-Yield Intermediate for Diversified Phthalazine Libraries

In a three-step synthetic protocol evaluated for scalability and intermediate purification requirements, 1-phenyl 4-H phthalazine was identified as a versatile compound providing ready access to multiple phthalazine analogs, including the vasodilating agent MY5445. The overall synthetic sequence produced a broad range of products in high yield without the need for intermediate purification, and the protocol was demonstrated to be scalable [1]. In contrast, 4-substituted phthalazine derivatives such as 6-methoxy-1,4-disubstituted analogs required multi-step syntheses involving chlorination with POCl₃ and subsequent functionalization, with yields varying substantially depending on substitution patterns [2].

medicinal chemistry scaffold diversification vasodilator synthesis

PDE4 Inhibition Potency Baseline: 1-Phenylphthalazine Scaffold SAR Context

While 1-phenylphthalazine itself has not been reported with direct PDE4 inhibition data, extensive structure-activity relationship (SAR) studies on structurally related phthalazine derivatives establish the scaffold's potential range of activity and the critical role of substitution patterns. In the phthalazinone series, cis-4a,5,6,7,8,8a-hexahydrophthalazinones and their corresponding 4a,5,8,8a-tetrahydro analogs showed potent PDE4 inhibitory potency with pIC₅₀ values ranging from 7.6 to 8.4 (corresponding to IC₅₀ values of 25.1 nM to 4.0 nM) [1]. The most active analog in the tetrahydrophthalazinone series, compound 16o (containing a (4-imidazol-1-yl-phenoxy)butoxy substituent), achieved a pIC₅₀ of 9.7 (IC₅₀ = 0.20 nM) [2]. Critically, unsubstituted phthalazine 5a (lacking substituents at positions 4 and 5) was completely devoid of PDE4 inhibitory activity, confirming that substitution is essential for activity and that the unsubstituted core represents a distinct baseline state [3].

phosphodiesterase inhibition anti-inflammatory PDE4 selectivity

PDE4 Selectivity Over PDE3: Phthalazine Scaffold Isoform Discrimination

Phthalazine derivatives demonstrate selective inhibition of PDE4 over PDE3, a property that distinguishes this scaffold from non-selective phosphodiesterase inhibitors and is critical for therapeutic applications in respiratory and inflammatory diseases. All tested phthalazinone compounds were found to specifically inhibit PDE4, except for pyridazinone 3b which showed moderate PDE4 (pIC₅₀ = 6.5) as well as PDE3 (pIC₅₀ = 6.6) inhibitory activity [1]. Patent literature further confirms that phthalazine derivatives as a class do not show activity on PDE3 and PDE5 enzymes, establishing isoform selectivity as a class-level property [2]. In contrast, the structurally related pyridazinone series demonstrated dual PDE4/PDE3 inhibition, making the phthalazine scaffold preferable when PDE3-sparing activity is required [1].

PDE4 selectivity PDE3 off-target isoform specificity

N-Oxidation Regioselectivity: 1-Phenylphthalazine Monoxide Formation as a Synthetic Entry Point

1-Phenylphthalazine demonstrates defined regioselectivity in N-oxidation reactions, a property that enables predictable downstream functionalization and distinguishes it from phthalazine derivatives with different substitution patterns. Treatment of 1-phenylphthalazine (I) with monoperphthalic acid affords exclusively a single monoxide species, 1-phenylphthalazine 3-oxide (II) [1]. This 3-oxide intermediate can be converted to 1-chloro-4-phenylphthalazine (XV) upon treatment with phosphoryl chloride or sulfuryl chloride, providing a predictable route to halogenated derivatives [1]. In contrast, structurally distinct phthalazine derivatives such as 1,4-diphenylphthalazine 2-oxide (XIII) and 1-benzyl-4-phenylphthalazine 2-oxide (XVI) and 3-oxide (XVII) exhibit different oxidation patterns and subsequent reactivity profiles, as demonstrated in ring-exchange reactions with acetic anhydride [2].

N-oxidation regioselective functionalization halogenation precursor

Physicochemical Property Differentiation: 1-Phenylphthalazine vs. Substituted Phthalazine Analogs

1-Phenylphthalazine exhibits physicochemical properties that differ quantitatively from substituted phthalazine analogs, with implications for solubility, formulation, and storage conditions. The compound has a reported melting point of 174–175 °C, density of 1.176 g/cm³, and a predicted pKa of 9.86 ± 0.15 . Its calculated LogP (XLogP3-AA) is 2.8, with a topological polar surface area of 25.8 Ų [1]. In DMSO solution, the compound demonstrates stability for up to 3 months when stored at −20 °C . In contrast, 4-substituted phthalazine derivatives such as those containing methoxy, sulfonamide, or extended alkoxy chains exhibit substantially different lipophilicity and solubility profiles depending on substituent polarity, which can affect membrane permeability, protein binding, and assay compatibility in biological screening contexts [2].

physicochemical properties solubility stability storage

Pharmacological Trajectory Divergence: 1-Phenylphthalazine Scaffold in UT-B Inhibition vs. PDE4 Inhibition Programs

The 1-phenylphthalazine scaffold supports divergent pharmacological trajectories depending on substitution pattern, as demonstrated by the discovery of potent urea transporter B (UT-B) inhibitors derived from a phenylphthalazine core. High-throughput screening of 10,000 diverse small molecules identified a hit with a core structure of 1-phenylamino-4-phenylphthalazine, leading to evaluation of 160 analogs [1]. The optimized compound PU1424 (5-(4-((4-methoxyphenyl)amino)phthalazin-1-yl)-2-methylbenzene sulfonamide) inhibited human and mouse UT-B-mediated urea transport with IC₅₀ values of 0.02 μmol/L and 0.69 μmol/L, respectively, and exerted 100% UT-B inhibition at higher concentrations [1][2]. Structure-activity analysis across the 160-analog panel revealed that substitution with a methoxyl group at the R4 position and sulfonic amide at the R2 position conferred the highest UT-B inhibitory potency, with IC₅₀ values ranging from 1.613 μmol/L to >9 μmol/L across the evaluated series [3]. This UT-B inhibitory profile represents a mechanistically distinct pharmacological pathway from the PDE4 inhibition applications described above, demonstrating that the same phthalazine scaffold can be directed toward entirely different therapeutic targets through rational substitution.

UT-B inhibition diuretic structure-activity relationship

1-Phenylphthalazine CAS 7188-22-9: Application Scenarios Supported by Comparative Evidence


Scaffold Diversification for Parallel Analog Library Synthesis

Based on the evidence that 1-phenylphthalazine enables a three-step scalable synthetic sequence producing multiple analogs in high yield without intermediate purification [1], this compound is optimally deployed as a core building block for constructing diverse phthalazine libraries. Research groups engaged in high-throughput analog generation, particularly those targeting vasodilator development (e.g., MY5445 analogs), benefit from the reduced purification overhead and scalable protocol demonstrated for this scaffold compared to multi-step substituted phthalazine syntheses requiring sequential functionalization [2]. The defined physicochemical baseline (XLogP3-AA = 2.8, pKa = 9.86 ± 0.15) further supports predictable compound handling during library construction [3].

PDE4 Inhibitor Discovery Programs Requiring Defined Negative-Control Baselines

Given the SAR evidence that unsubstituted phthalazine derivatives are devoid of PDE4 inhibitory activity while optimally substituted analogs achieve subnanomolar potency (pIC₅₀ = 9.7, IC₅₀ = 0.20 nM) [1][2], 1-phenylphthalazine is appropriately procured as a negative-control scaffold in PDE4 inhibitor discovery programs. This enables researchers to attribute observed activity changes specifically to introduced substituents rather than scaffold background activity—a critical experimental design consideration given the >1,000-fold activity difference between unsubstituted and optimally substituted phthalazine derivatives [3]. The class-level PDE4 selectivity over PDE3 further supports its use in programs where PDE3-sparing activity is required [4].

N-Oxide Intermediate Synthesis for Halogenated Phthalazine Derivatives

The defined regioselectivity of 1-phenylphthalazine N-oxidation—yielding exclusively the 3-oxide product upon treatment with monoperphthalic acid—supports its procurement for synthetic programs requiring predictable access to 1-chloro-4-phenylphthalazine and related halogenated intermediates [1]. In contrast to structurally distinct phthalazine derivatives (e.g., 1,4-diphenylphthalazine, 1-benzyl-4-phenylphthalazine) that exhibit divergent oxidation patterns and ring-exchange reactivity [1], 1-phenylphthalazine provides a predictable synthetic entry point, reducing optimization time and minimizing byproduct formation during scale-up.

UT-B Inhibitor Scaffold Development for Diuretic Discovery

Based on the high-throughput screening and SAR evidence demonstrating that phenylphthalazine derivatives can achieve potent UT-B inhibition (human IC₅₀ = 0.02 μmol/L for optimized analog PU1424) [1][2], 1-phenylphthalazine is appropriately procured as a starting scaffold for UT-B inhibitor discovery programs targeting diuretic applications without electrolyte imbalance [3]. The 160-analog SAR panel, which identified optimal substitution patterns (R2 = sulfonic amide, R4 = methoxyl) conferring IC₅₀ values as low as 1.613 μmol/L, provides a data-driven roadmap for rational substitution of the core scaffold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylphthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.